N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide is a synthetic organic compound that features both an azo group and an amide group. Compounds with these functional groups are often used in various fields such as dye manufacturing, biological research, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide typically involves the following steps:
Formation of the Azo Compound: The azo group is formed by the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Amide Formation: The amide group is introduced through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pH, and solvents used can vary depending on the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Substituted aromatic compounds.
Scientific Research Applications
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, while the amide group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide vs. N-(6-Aminohexyl)-4-{(E)-[4-(methylamino)phenyl]diazenyl}benzamide: The presence of different substituents on the aromatic ring can affect the compound’s reactivity and applications.
This compound vs. N-(6-Aminohexyl)-4-{(E)-[4-(ethylamino)phenyl]diazenyl}benzamide: Variations in the alkyl groups can influence the compound’s solubility and interaction with biological molecules.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
195716-30-4 |
---|---|
Molecular Formula |
C21H29N5O |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(6-aminohexyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C21H29N5O/c1-26(2)20-13-11-19(12-14-20)25-24-18-9-7-17(8-10-18)21(27)23-16-6-4-3-5-15-22/h7-14H,3-6,15-16,22H2,1-2H3,(H,23,27) |
InChI Key |
FQBVTBOHIGIDPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.